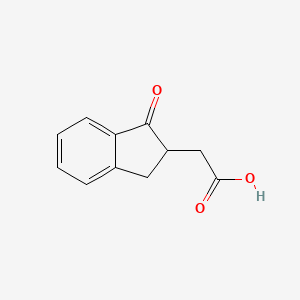
(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a cyclopropyl group attached to the triazole ring, which is further connected to a methanol group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol typically involves the use of “click” chemistry, a popular method for constructing 1,2,3-triazoles. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this method, an alkyne and an azide react in the presence of a copper catalyst to form the triazole ring. The cyclopropyl group can be introduced through the use of cyclopropyl azide or cyclopropyl alkyne .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of environmentally friendly solvents and catalysts is also emphasized to reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include cyclopropyl-substituted triazole derivatives, aldehydes, carboxylic acids, and dihydrotriazoles. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with various enzymes and receptors, modulating their activity. The cyclopropyl group can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol include other 1,2,3-triazole derivatives, such as:
- (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
- (1-methyl-1H-1,2,3-triazol-4-yl)methanol
- (1-benzyl-1H-1,2,3-triazol-4-yl)methanol .
Uniqueness
The uniqueness of this compound lies in the presence of the cyclopropyl group, which imparts distinct steric and electronic properties to the compound. This can result in enhanced biological activity and selectivity compared to other triazole derivatives. Additionally, the methanol group provides a site for further functionalization, allowing the synthesis of a wide range of derivatives with diverse applications .
Propiedades
Número CAS |
1849305-01-6 |
|---|---|
Fórmula molecular |
C6H9N3O |
Peso molecular |
139.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



